3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide

Conformational analysis Medicinal chemistry Ligand design

3,5-Dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide (CAS 606134-94-5) is a synthetic small molecule belonging to the 4-isoxazolecarboxamide family, characterized by a 3,5-dimethyl-substituted isoxazole core and an N-(4-methylbenzyl) carboxamide side chain. Its molecular formula is C14H16N2O2 with a molecular weight of 244.29 g/mol.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B10966879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=C(ON=C2C)C
InChIInChI=1S/C14H16N2O2/c1-9-4-6-12(7-5-9)8-15-14(17)13-10(2)16-18-11(13)3/h4-7H,8H2,1-3H3,(H,15,17)
InChIKeyFJTAWRXMIAXBGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide – Chemical Identity, Computed Physicochemical Profile, and Procurement-Relevant Classification


3,5-Dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide (CAS 606134-94-5) is a synthetic small molecule belonging to the 4-isoxazolecarboxamide family, characterized by a 3,5-dimethyl-substituted isoxazole core and an N-(4-methylbenzyl) carboxamide side chain. Its molecular formula is C14H16N2O2 with a molecular weight of 244.29 g/mol . Computed physicochemical descriptors include a predicted XLogP of 2.3, a topological polar surface area (TPSA) of 55.1 Ų, and three rotatable bonds . The compound is supplied exclusively for non-human research purposes and is catalogued as a screening compound in commercial libraries, indicating its intended role as a chemical probe or scaffold in early-stage drug discovery .

Why Isoxazole-4-Carboxamide Analogs Are Not Interchangeable: Structural Nuances Governing Conformational and Pharmacological Profiles


Within the isoxazole-4-carboxamide class, seemingly minor modifications to the amide substituent produce measurable differences in physicochemical and conformational properties that can critically influence biological performance. For example, the target compound incorporates an N-(4-methylbenzyl) group, which introduces an additional methylene spacer compared with the closely related N-(4-methylphenyl) analog (CAS 289630-31-5). This single-atom insertion increases the rotatable bond count from 2 to 3 [1], enhancing conformational flexibility and potentially altering entropic contributions to target binding. Concomitantly, the XLogP shifts from 2.4 to 2.3 and the molecular weight increases from 230.26 to 244.29 g/mol [1][2]. These numerical differences, while modest in absolute terms, can translate into divergent solubility, permeability, and metabolic stability profiles that render simple analog substitution unreliable without experimental validation. Furthermore, patent disclosures explicitly claim anti-inflammatory and antiarthritic utilities for isoxazole-4-carboxamides bearing substituted benzyl or phenylmethyl amide appendages, underscoring the pharmacological relevance of this structural variable [3].

Quantitative Differentiation of 3,5-Dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide Relative to Its Closest Structural Analog


Increased Conformational Flexibility Evidenced by Rotatable Bond Count vs. N-(4-Methylphenyl) Analog

The target compound possesses three rotatable bonds compared with two rotatable bonds for the direct N-(4-methylphenyl) analog (3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide, CAS 289630-31-5) [1]. The additional rotatable bond arises from the methylene spacer inserted between the amide nitrogen and the aromatic ring. This increased rotational freedom may influence the entropic penalty upon target binding and enable the exploration of distinct conformational space not accessible to the N-phenyl analog.

Conformational analysis Medicinal chemistry Ligand design

Divergent Lipophilicity (XLogP 2.3 vs. 2.4) Between N-Benzyl and N-Phenyl Isoxazole-4-Carboxamides

The computed XLogP of the target compound is 2.3 , marginally lower than the XLogP of 2.4 reported for the N-(4-methylphenyl) analog [1]. Despite the additional methylene group, the target compound's slightly reduced lipophilicity may be attributed to altered molecular packing and electronic distribution conferred by the benzyl substitution pattern.

Lipophilicity ADME Drug-likeness

Increased Molecular Weight and Heavy Atom Count vs. N-(4-Methylphenyl) Analog

The target compound has a molecular weight of 244.29 g/mol and contains 18 heavy atoms , compared with 230.26 g/mol and 17 heavy atoms for the N-(4-methylphenyl) comparator [1]. The difference of +14.03 g/mol corresponds precisely to the insertion of one methylene (–CH2–) unit. The associated increase in molecular size may affect the compound's fit within enzyme active sites or protein binding pockets of defined volume.

Molecular properties Fragment-based design Lead optimization

Class-Level Anti-Inflammatory and Antiarthritic Potential Supported by Patent Disclosure of Substituted Benzyl Isoxazole-4-Carboxamides

European Patent EP0326108A1, assigned to Bristol-Myers, discloses isoxazole-4-carboxamides bearing substituted phenylmethyl (i.e., benzyl) amide groups as anti-inflammatory and antiarthritic agents [1]. The generic formula explicitly covers compounds where the amide substituent is phenylmethyl optionally substituted with halo-substituted C₁₋₅ alkyl, a definition that structurally encompasses the 4-methylbenzyl motif present in the target compound. The patent describes pharmaceutical compositions containing these compounds for treating inflammation and arthritic conditions in mammalian hosts. However, no target-specific biological assay data (IC₅₀, ED₅₀, etc.) are available for 3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide itself.

Anti-inflammatory Antiarthritic Immunomodulation

Recommended Research and Procurement Application Scenarios for 3,5-Dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide


Conformational Flexibility-Driven Medicinal Chemistry and Scaffold-Hopping Campaigns

The target compound's three rotatable bonds—one more than the N-(4-methylphenyl) analog—make it a suitable candidate for projects that prioritize conformational sampling in ligand-receptor interactions. Researchers engaged in scaffold-hopping or structure-activity relationship (SAR) exploration can use this compound to probe whether the additional methylene spacer enhances or diminishes target engagement relative to the constrained N-phenyl series [1]. This is particularly relevant in programs targeting proteins with flexible or shallow binding pockets, where increased ligand entropy may be advantageous.

Anti-Inflammatory and Antiarthritic Screening Library Enrichment

Based on the class-level disclosure in EP0326108A1, compounds bearing benzyl-substituted isoxazole-4-carboxamide motifs have been identified as anti-inflammatory and antiarthritic leads [2]. The target compound is structurally encompassed within the patent's generic claims, making it a logical inclusion in focused screening libraries intended to identify novel immunomodulatory agents. Procurement is indicated for medium-to-high-throughput screening facilities seeking to diversify their isoxazole-based compound collections in the inflammation therapeutic area.

Physicochemical Comparator Studies in ADME Optimization Programs

With an XLogP of 2.3, a TPSA of 55.1 Ų, and a molecular weight of 244.29 g/mol, the target compound offers a distinct physicochemical signature relative to its N-phenyl analog (XLogP 2.4, MW 230.26) [1]. Absorption, distribution, metabolism, and excretion (ADME) scientists can utilize matched molecular pairs comprising this compound and its N-phenyl comparator to isolate the effect of the methylene spacer on solubility, permeability, microsomal stability, and plasma protein binding—parameters essential for preclinical candidate triage.

Chemical Biology Probe Development for Target Deconvolution Studies

The compound's availability as a screening-grade small molecule supports its use as a chemical biology probe. When combined with close analogs lacking the benzyl methylene spacer, differential biological profiling (e.g., thermal shift assays, affinity pull-downs, or cellular thermal proteome profiling) can help deconvolute the molecular targets responsible for any observed phenotype, leveraging the structural differentiation documented in the quantitative evidence above [1].

Quote Request

Request a Quote for 3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.